molecular formula C20H36O4 B7797477 Dioctyl fumarate CAS No. 68610-90-2

Dioctyl fumarate

Cat. No. B7797477
CAS RN: 68610-90-2
M. Wt: 340.5 g/mol
InChI Key: TVWTZAGVNBPXHU-FOCLMDBBSA-N
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Description

Dioctyl fumarate (DOF) is a compound with the molecular formula C20H36O4 . It is employed as an internal plasticizer by polymerization and copolymerization with vinyl acetate, vinyl chloride, acrylates, and styrene .


Synthesis Analysis

New copolymers of this compound (DOF) and styrene (S) were synthesized by radical polymerization . These copolymers were used to modify bitumen .


Molecular Structure Analysis

The molecular formula of this compound is C20H36O4. Its average mass is 340.497 Da and its monoisotopic mass is 340.261353 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known to participate in polymerization and copolymerization reactions with other compounds like vinyl acetate, vinyl chloride, acrylates, and styrene .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm³. Its boiling point is 417.9±18.0 °C at 760 mmHg. The vapor pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 67.1±3.0 kJ/mol. The flash point is 195.5±19.6 °C .

Scientific Research Applications

  • Biomedical Applications :

    • Thermoresponsive Behavior in Biomedical Scaffolds : Dioctyl fumarate-N-isopropylacrylamide copolymers exhibit thermoresponsive behavior useful in biomedical scaffolds. The composition of these copolymers affects their lower critical solution temperature, swelling capacity, surface hydrophilicity, and cellular response, influencing cell viability and osteoblastic cell differentiation (Bravi Costantino et al., 2021).
  • Industrial and Engineering Applications :

    • Bitumen Modifiers for Road Engineering : Copolymers of this compound and styrene have been developed as potential modifiers for bitumen, showing enhanced viscosity and improved polymer-bitumen compatibility. These properties suggest potential applications in road engineering (Oberti et al., 2018).
  • Pharmacological and Therapeutic Research :

    • Fumarates in Psoriasis and Multiple Sclerosis : Fumarates like this compound, due to their antioxidative, immunomodulatory, and neuroprotective properties, are being explored as therapeutic agents for diseases like psoriasis and multiple sclerosis (Hoogendoorn et al., 2021).
  • Microbial Engineering :

    • Engineering Microbial Pathways for Fumarate Production : Research on engineering Escherichia coli for efficient fumarate production via the noncyclic glyoxylate pathway highlights the role of this compound in optimizing microbial metabolic pathways (Chen et al., 2020).
  • Environmental and Health Safety :

    • Endocrine Disrupting Chemicals in Bottled Water : Studies have identified dioctyl fumarates like di(2-ethylhexyl) fumarate (DEHF) in bottled water, acting as endocrine-disrupting chemicals, which raises concerns about the safety and environmental impact of these compounds (Wagner et al., 2013).

Safety and Hazards

Dioctyl fumarate is known to be a severe skin and eye irritant. It is combustible when exposed to heat or flame and can react with oxidizing materials .

Future Directions

The global Dioctyl fumarate market is expected to grow at a 4.8% CAGR during the period 2023–2033 to reach a valuation of US $698.2 million by 2033 . The largest market for this compound is East Asia, which holds nearly 35.4% share of the this compound market .

properties

IUPAC Name

dioctyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWTZAGVNBPXHU-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062762
Record name Di-n-octyl fumarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

2997-85-5, 68610-90-2
Record name 1,4-Dioctyl (2E)-2-butenedioate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2E)-, di-C8-18-alkyl esters
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Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di-n-octyl fumarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenedioic acid (E)-, di-C8-18-alkyl esters
Source European Chemicals Agency (ECHA)
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Record name Di-n-octyl fumarate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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